molecular formula C6H11Cl2OPS B12128707 dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane

dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane

Cat. No.: B12128707
M. Wt: 233.09 g/mol
InChI Key: AISDOOLCVLSTFX-ZZXKWVIFSA-N
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Description

Dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound It is characterized by the presence of a dichlorophosphane group attached to a propoxyprop-1-enyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane typically involves the reaction of a suitable phosphane precursor with a propoxyprop-1-enyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at a moderate level to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides and amines.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphane compounds.

Scientific Research Applications

Dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are currently under investigation, with a focus on understanding the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Dichloromethane: A simple organochlorine compound used as a solvent.

    1,2-Dichloroethylene: An isomeric compound with applications in organic synthesis.

    Thiazoles: Heterocyclic compounds with diverse biological activities.

Uniqueness

Dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Unlike simpler compounds like dichloromethane, it offers more complex interactions and functionalities, making it valuable for advanced research and industrial applications.

Properties

Molecular Formula

C6H11Cl2OPS

Molecular Weight

233.09 g/mol

IUPAC Name

dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C6H11Cl2OPS/c1-2-4-9-5-3-6-10(7,8)11/h3,6H,2,4-5H2,1H3/b6-3+

InChI Key

AISDOOLCVLSTFX-ZZXKWVIFSA-N

Isomeric SMILES

CCCOC/C=C/P(=S)(Cl)Cl

Canonical SMILES

CCCOCC=CP(=S)(Cl)Cl

Origin of Product

United States

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